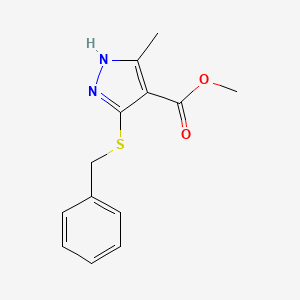

methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-benzylsulfanyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-11(13(16)17-2)12(15-14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXKDGKEKUGNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)SCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with benzyl mercaptan in the presence of a suitable coupling agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects at Position 5

The nature of the substituent at position 5 significantly impacts biological activity and chemical reactivity:

Benzylsulfanyl vs. Cyclohexylsulfanyl :

In Pt(II) complexes, replacing the benzylsulfanyl group with a bulkier cyclohexylsulfanyl group increased cytotoxicity threefold in Jurkat, K562, and U937 cancer cell lines. This highlights the role of steric effects in enhancing interactions with cellular targets .- Benzylsulfanyl vs. Methylsulfanyl: Ethyl 5-(methylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives demonstrated analgesic and anti-inflammatory activities in preclinical models.

- Benzylsulfanyl vs. Chlorophenylsulfanyl: Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318237-99-9, ) introduce electron-withdrawing chlorine atoms, which may alter electronic properties and binding affinity. However, their pharmacological profiles remain underexplored .

Table 1: Substituent Effects on Bioactivity

Ester Group Modifications

The ester group at position 4 influences solubility and pharmacokinetics:

- Methyl Ester (Target Compound) : Offers moderate lipophilicity, balancing cell membrane permeability and metabolic stability.

- Ethyl Ester () : Increased hydrophobicity may prolong half-life but could reduce aqueous solubility. Ethyl esters in related compounds showed efficacy in inflammation models, suggesting ester choice tailors therapeutic applications .

Structural and Crystallographic Insights

While crystal data for the target compound is unavailable, studies on analogous pyrazoles (e.g., ) reveal planar pyrazole and pyridone rings with torsional angles influenced by intermolecular forces. For example, in 4-[5-(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yloxy)-3-methyl-1H-pyrazole-4-carboxylate], key torsional angles (e.g., N(2)-C(3)-O(31)-C(32) = -164.22°) and packing patterns are governed by van der Waals interactions . Such structural features likely apply to the target compound, affecting its molecular interactions in biological systems.

Table 2: Structural Parameters in Analogous Compounds

Biological Activity

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with benzyl mercaptan in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.

Chemical Structure:

- Molecular Formula: C12H13N3O2S

- Molecular Weight: 253.31 g/mol

Antimicrobial Properties

Research has shown that compounds containing the pyrazole ring exhibit a wide range of biological activities, including antimicrobial effects. This compound has been investigated for its potential antibacterial activity against various Gram-positive and Gram-negative bacteria.

In a study involving pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications in the pyrazole structure significantly influenced their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

This compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group can enhance the compound's ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor functions .

Case Studies

-

Antimicrobial Efficacy Study :

A series of pyrazole derivatives, including this compound, were tested against E. coli and S. aureus. The study found that certain modifications increased antibacterial activity significantly compared to standard antibiotics . -

Anti-inflammatory Activity Assessment :

In a study evaluating various pyrazole compounds for their anti-inflammatory effects, this compound demonstrated notable inhibition of TNF-α production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.